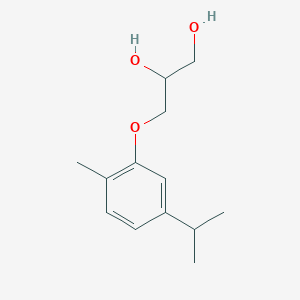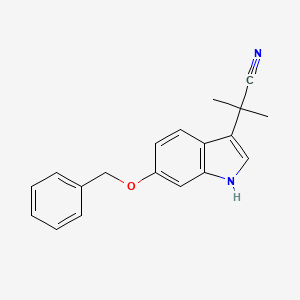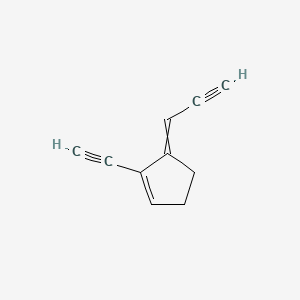
1-Ethynyl-5-prop-2-ynylidenecyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-5-prop-2-ynylidenecyclopentene is an organic compound with the molecular formula C10H8 It is a cyclopentene derivative characterized by the presence of ethynyl and propynylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-5-prop-2-ynylidenecyclopentene can be achieved through palladium-catalyzed alkynylative [5 + 1] carboannulation of 1,3-diarylprop-2-yn-1-yl acetates with terminal alkynes. This method involves C–H functionalization and the use of copper-promoted palladium catalysts . The reaction conditions typically include the use of palladium acetate, copper iodide, and a suitable solvent such as dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethynyl-5-prop-2-ynylidenecyclopentene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or carboxylic acids, while reduction may produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced composites.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-5-prop-2-ynylidenecyclopentene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can modulate biological processes. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-5-prop-2-ynylidenecyclopentene can be compared with other similar compounds, such as:
Cyclopentene derivatives: Compounds with similar cyclopentene structures but different substituents.
Alkynyl-substituted cyclopentenes: Compounds with alkynyl groups attached to the cyclopentene ring.
Similar Compounds
Cyclopentene, 1-ethynyl-5-(2-propynylidene)-: A closely related compound with similar structural features.
Cyclopentene, 1-ethynyl-5-(2-propynylidene)- (9CI): Another similar compound with slight variations in the substituents.
Eigenschaften
Molekularformel |
C10H8 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-ethynyl-5-prop-2-ynylidenecyclopentene |
InChI |
InChI=1S/C10H8/c1-3-6-10-8-5-7-9(10)4-2/h1-2,6-7H,5,8H2 |
InChI-Schlüssel |
WKRPFGBSJYRAAR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC=C1CCC=C1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


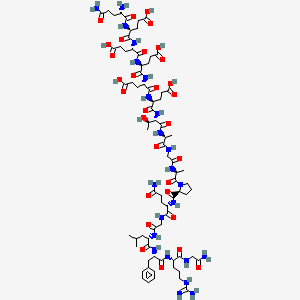
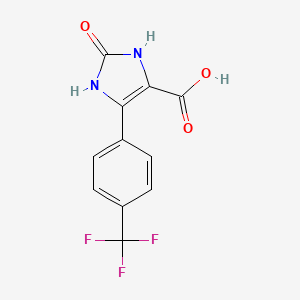

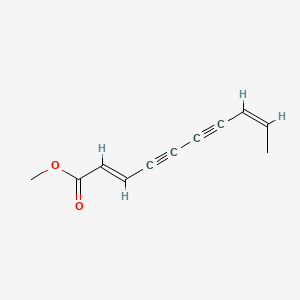
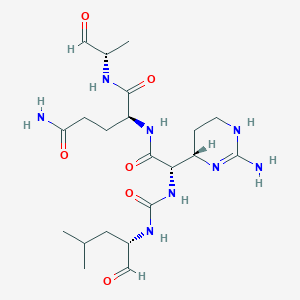


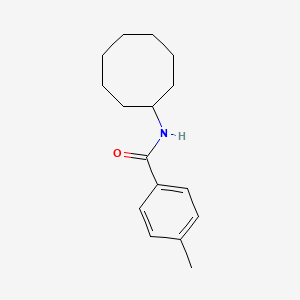
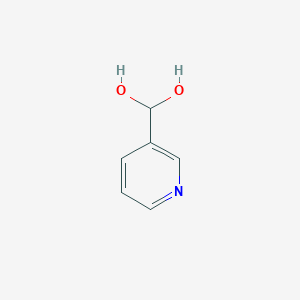
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)

